molecular formula C12H15FO B13407642 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol CAS No. 73728-62-8

4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol

Cat. No.: B13407642
CAS No.: 73728-62-8
M. Wt: 194.24 g/mol
InChI Key: FLIITYURLNJSDL-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol is an organic compound with the molecular formula C11H13FO It is characterized by the presence of a fluorine atom, a methyl group, and a cyclopropyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, cyclopropylmethyl bromide, and methylmagnesium bromide.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with fluorobenzene under anhydrous conditions.

    Cyclopropylmethylation: The Grignard reagent is then reacted with cyclopropylmethyl bromide to introduce the cyclopropyl group.

    Hydrolysis: The final step involves hydrolysis of the intermediate product to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzaldehyde or 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)acetophenone.

    Reduction: Formation of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzene.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-alpha-methylbenzyl alcohol
  • 4-Fluoro-alpha-methyl-alpha-(cyclopropyl)benzyl alcohol
  • 4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzene

Uniqueness

4-Fluoro-alpha-methyl-alpha-(1-methylcyclopropyl)benzyl alcohol is unique due to the presence of both a fluorine atom and a cyclopropyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can lead to distinct properties and applications.

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

73728-62-8

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-(1-methylcyclopropyl)ethanol

InChI

InChI=1S/C12H15FO/c1-11(7-8-11)12(2,14)9-3-5-10(13)6-4-9/h3-6,14H,7-8H2,1-2H3

InChI Key

FLIITYURLNJSDL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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